

Technical Guide: Isolation and Identification of Defluoro Dolutegravir

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and identification of **Defluoro dolutegravir**, a known impurity of the antiretroviral drug Dolutegravir. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.

Introduction

Defluoro dolutegravir, chemically known as (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, is a process-related impurity of Dolutegravir. Its identification and characterization are crucial for ensuring the purity, safety, and efficacy of the final drug product. This guide details the common analytical techniques employed for its isolation and structural elucidation.

Physicochemical Data

A summary of the key physicochemical properties of **Defluoro dolutegravir** is presented in Table 1.

Table 1: Physicochemical Properties of **Defluoro Dolutegravir**



Property	Value
Chemical Name	(4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide
Synonyms	4-Fluoro Dolutegravir, Dolutegravir Impurity G
CAS Number	1863916-88-4
Molecular Formula	C20H20FN3O5
Molecular Weight	401.39 g/mol

Isolation Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

The isolation of **Defluoro dolutegravir** from a mixture containing Dolutegravir and other related substances is typically achieved using preparative HPLC. The following protocol is a representative method based on common practices for the separation of Dolutegravir impurities.[1][3]

3.1. Materials and Reagents

- Crude Dolutegravir sample containing Defluoro dolutegravir
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Trifluoroacetic acid (TFA)
- Deionized water
- Preparative HPLC system with a UV detector
- Preparative C18 column (e.g., 250 x 21.2 mm, 5 μm)



- Rotary evaporator
- Lyophilizer

3.2. Chromatographic Conditions

A summary of the typical preparative HPLC conditions is provided in Table 2.

Table 2: Preparative HPLC Parameters for Isolation of Defluoro Dolutegravir

Parameter	Condition
Column	C18, 250 x 21.2 mm, 5 µm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	Acetonitrile
Gradient	20-80% B over 40 minutes
Flow Rate	20 mL/min
Detection	UV at 258 nm
Injection Volume	5 mL (of a 10 mg/mL solution)
Column Temperature	Ambient

3.3. Isolation Procedure

- Sample Preparation: Dissolve the crude Dolutegravir sample in a minimal amount of diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 10 mg/mL.[4]
- Chromatographic Separation: Inject the sample onto the preparative HPLC system.
- Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the
 Defluoro dolutegravir peak.
- Solvent Evaporation: Concentrate the collected fraction using a rotary evaporator to remove the bulk of the organic solvent.



Lyophilization: Freeze-dry the remaining aqueous solution to obtain the isolated **Defluoro**dolutegravir as a solid.

Identification and Characterization

The identity and purity of the isolated **Defluoro dolutegravir** are confirmed using a combination of analytical techniques.

4.1. Purity Assessment: Analytical High-Performance Liquid Chromatography (HPLC)

The purity of the isolated fraction is determined using a validated analytical HPLC method.

Table 3: Analytical HPLC Parameters for Purity Assessment

Parameter	Condition
Column	C8, 150 x 4.6 mm, 5 μm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	Methanol
Gradient	5-95% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 240 nm
Injection Volume	10 μL
Column Temperature	35°C

4.2. Structural Elucidation

The structure of **Defluoro dolutegravir** is elucidated using spectroscopic methods. Expected data from these analyses are summarized in the following tables.

4.2.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.



Table 4: Expected Mass Spectrometry Data for **Defluoro Dolutegravir**

Technique	Ionization Mode	Expected [M+H]+ (m/z)
High-Resolution Mass Spectrometry (HRMS)	Electrospray Ionization (ESI)	402.1414

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule. The expected chemical shifts will be similar to Dolutegravir, with notable differences in the aromatic region due to the change in the substitution pattern of the fluorobenzyl moiety.[5]

Table 5: Expected ¹H NMR Spectral Data (Illustrative)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.4	t	1H	-NH
~8.3	S	1H	Aromatic CH
~7.1 - 7.4	m	4H	Aromatic CH (Fluorobenzyl)

Table 6: Expected ¹³C NMR Spectral Data (Illustrative)

Chemical Shift (ppm)	Assignment
~170	C=O
~160	C=O
~115 - 160	Aromatic C



4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5]

Table 7: Expected IR Absorption Bands

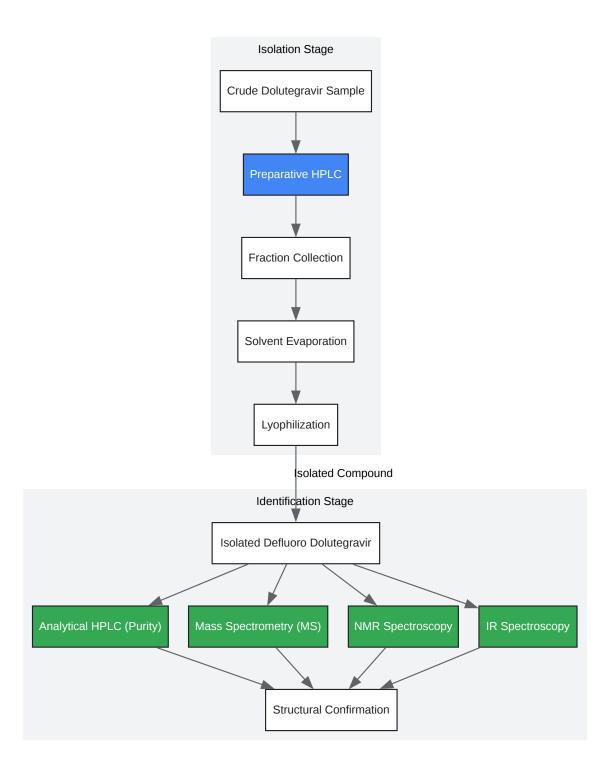
Wavenumber (cm ⁻¹)	Functional Group
~3400	O-H stretch
~3300	N-H stretch
~1650	C=O stretch (amide)
~1610	C=O stretch (ketone)
~1270	C-F stretch

Visualizations

5.1. Experimental Workflow for Isolation and Identification

The following diagram illustrates the overall workflow for the isolation and identification of **Defluoro dolutegravir**.





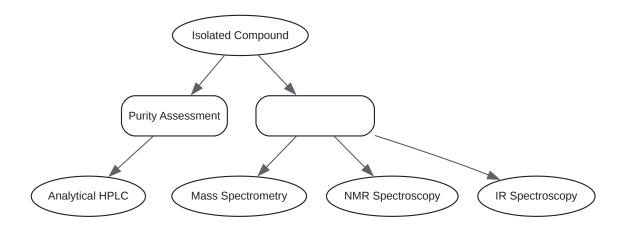
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Caption: Workflow for the isolation and identification of **Defluoro dolutegravir**.

5.2. Logical Relationship of Analytical Techniques



The following diagram shows the logical relationship between the different analytical techniques used for the characterization of **Defluoro dolutegravir**.



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Caption: Relationship of analytical techniques for characterization.

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